- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188

Cas no 72-89-9 (Coenzyme A, S-acetate)

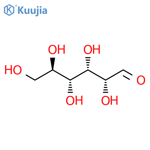

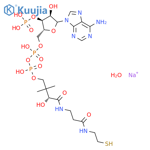

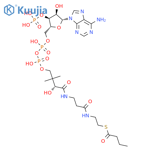

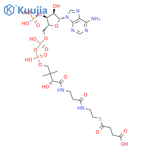

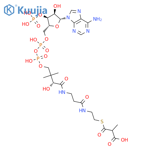

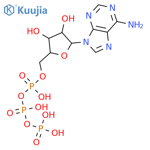

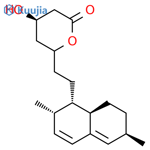

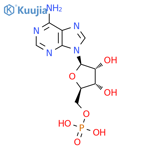

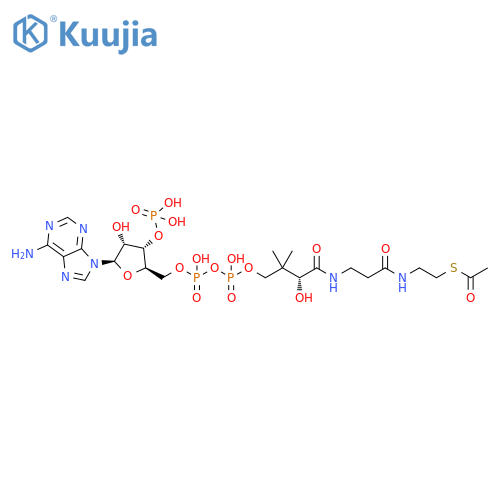

Coenzyme A, S-acetate structure

Nome do Produto:Coenzyme A, S-acetate

Coenzyme A, S-acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- Coenzyme A, S-acetate

- Acetyl coenzyme A

- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE

- [14C]-Acetylcholine

- [14C]-Acetyl-Coenzyme A

- [3H]-A

- Acetyl choline ion

- acetylcholine

- acetylcholine cation

- Acetylcholinum

- Acetyl-CoA,Tri-Na

- Acetyl-Coenzyme A

- acetylocholine

- Ach

- Azetylcholin

- Choline acetate (ester)

- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate

- S-Acetyl coenzyme A

- Acetyl coenzyme A

- Acetyl CoA

- S-acetylcoenzym A

- acetyl-S-Coenzyme A

- S-Acetylcoenzyme A

- ac-CoA

- acetylcoenzyme-A

- 66874-07-5

- UNII-76Q83YLO3O

- LMFA07050281

- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;

- S-acetyl CoA

- acetylCoA

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

- C00024

- ACO

- MOLI001840

- HY-114293

- AKOS025311419

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- ac-S-CoA

- S-acetate CoA

- CHEMBL1230809

- D01AWE

- SCHEMBL6086

- DTXSID30992686

- ZSLZBFCDCINBPY-ZSJPKINUSA-N

- S-Acetyl coenzyme A

- S-acetate Coenzyme A

- S-acetyl-CoA

- BDBM50541870

- Q715317

- S-acetyl-coenzyme A

- C23-H38-N7-O17-P3-S

- acetyl coenzyme-A

- ac-Coenzyme A

- 72-89-9

- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt

- acetyl-CoA

- 76Q83YLO3O

- acetyl-S-CoA

- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy

- CHEBI:15351

- acetyl coenzyme *a

- GTPL3038

- AcCoA

- l]-

- BDBM213238

- CS-0081944

- EINECS 200-790-9

- ac-S-Coenzyme A

- C23H38N7O17P3S

- MeSH ID: D000105

- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)

- NS00016933

- acetyl-CoA tetraanion

- acetyl-coenzyme A(4-)

- AcCoA(4-)

- DB-074639

-

- Inchi: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1

- Chave InChI: ZSLZBFCDCINBPY-ZSJPKINUSA-N

- SMILES: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

Propriedades Computadas

- Massa Exacta: 809.12600

- Massa monoisotópica: 809.126

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 51

- Contagem de Ligações Rotativas: 20

- Complexidade: 1380

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 5

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 389Ų

- XLogP3: _5.6

Propriedades Experimentais

- Densidade: 1.903

- Índice de Refracção: 1.718

- PSA: 425.34000

- LogP: 0.94640

Coenzyme A, S-acetate Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1R:

2.12 min, rt

3.1C:9027-46-7

2.12 min, rt

3.1C:9027-46-7

Referência

- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

Método de produção 3

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referência

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Método de produção 4

Método de produção 5

Método de produção 6

Condições de reacção

1.1S:THF, 24 h, rt

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

Referência

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Método de produção 7

Método de produção 8

Método de produção 9

Condições de reacção

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referência

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Método de produção 10

Condições de reacção

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

Referência

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Método de produção 11

Método de produção 12

Método de produção 13

Método de produção 14

Condições de reacção

1.1R:D-Glucose, S:H2O, 28 h

Referência

- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284

Método de produção 15

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referência

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Método de produção 16

Condições de reacção

1.1C:1H-Imidazole, S:H2O, 10 min, rt

Referência

- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310

Método de produção 17

Método de produção 18

Coenzyme A, S-acetate Raw materials

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

- Coenzyme A sodium salt hydrate

- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-

- D(+)-Glucose

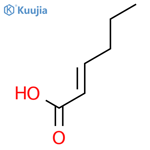

- trans-Hex-2-enoic acid

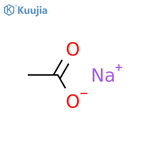

- Sodium acetate

- Sodium butyrate

- Coenzyme A, S-(hydrogen propanedioate)

- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)

- Coenzyme A, S-(3-oxobutanoate)

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-acetate Preparation Products

- Adenosine monophosphate (61-19-8)

- Coenzyme A, S-butanoate (2140-48-9)

- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)

- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)

- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)

- Dihydromonacolin L (86827-77-2)

- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)

- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)

- 1-Butanol (71-36-3)

- Monacolin J (79952-42-4)

- Coenzyme A, S-acetate (72-89-9)

Coenzyme A, S-acetate Literatura Relacionada

-

Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186

-

Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551

-

Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812

-

Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71

-

Isabel M. P. L. V. O. Ferreira,Margarida A. Ferreira Analyst 1997 122 1539

72-89-9 (Coenzyme A, S-acetate) Produtos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 16442-58-3(4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

- 1804433-29-1(Methyl 6-fluoro-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

Fornecedores recomendados

上海贤鼎生物科技有限公司

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

Nanjing jingzhu bio-technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Aoguang Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

A granel